molecular formula C6H4N2O5 B14862719 6-Hydroxy-4-nitropicolinic acid

6-Hydroxy-4-nitropicolinic acid

Cat. No.: B14862719
M. Wt: 184.11 g/mol
InChI Key: VRVANRQXVCGROH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-4-nitropicolinic acid is a derivative of picolinic acid, characterized by the presence of a hydroxyl group at the 6th position and a nitro group at the 4th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-4-nitropicolinic acid typically involves nitration and hydroxylation reactions. One common method includes the nitration of picolinic acid followed by selective hydroxylation. The reaction conditions often require the use of strong acids like nitric acid for nitration and controlled temperature conditions to ensure selective substitution.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and hydroxylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-4-nitropicolinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products:

    Oxidation: Formation of 6-oxo-4-nitropicolinic acid.

    Reduction: Formation of 6-hydroxy-4-aminopicolinic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Hydroxy-4-nitropicolinic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-nitropicolinic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence oxidative stress pathways, inflammatory responses, and cellular signaling mechanisms, contributing to its biological effects.

Comparison with Similar Compounds

    5-Nitropicolinic Acid: Similar structure but with the nitro group at the 5th position.

    4-Nitropicolinic Acid: Lacks the hydroxyl group at the 6th position.

    6-Hydroxypicolinic Acid: Lacks the nitro group at the 4th position.

Uniqueness: 6-Hydroxy-4-nitropicolinic acid is unique due to the combined presence of both hydroxyl and nitro groups, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C6H4N2O5

Molecular Weight

184.11 g/mol

IUPAC Name

4-nitro-6-oxo-1H-pyridine-2-carboxylic acid

InChI

InChI=1S/C6H4N2O5/c9-5-2-3(8(12)13)1-4(7-5)6(10)11/h1-2H,(H,7,9)(H,10,11)

InChI Key

VRVANRQXVCGROH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.